Ethyl 3-oxooctanoate (CAS 10488-95-6) is a versatile, lipophilic β-keto ester characterized by an eight-carbon main chain terminating in an ethyl ester. Unlike shorter-chain analogs, it features a C5 aliphatic tail (pentyl group) adjacent to the highly reactive β-keto functionality. This structural configuration provides dual electrophilic and nucleophilic reactivity centers, typical of the acetoacetate class, while simultaneously conferring significant lipophilicity. In industrial and laboratory procurement, it is primarily selected as a pre-elongated building block to bypass hazardous alkylation steps when synthesizing lipid-compatible heterocycles, chiral 3-hydroxyoctanoate derivatives via asymmetric hydrogenation, and apolar supramolecular polymer motifs[1].
A common procurement error is attempting to substitute Ethyl 3-oxooctanoate with the significantly cheaper baseline, ethyl acetoacetate, under the assumption that the C4 chain can be easily extended in situ. In practice, extending ethyl acetoacetate to the C8 chain requires a highly controlled, dual-deprotonation alkylation using strong bases (e.g., sodium hydride followed by n-butyllithium at cryogenic temperatures) and n-butyl bromide[1]. This generic substitution introduces severe processability issues, including competitive O-alkylation, dialkylation side products, and the need for rigorous anhydrous, inert-gas conditions. Consequently, for workflows requiring the C5 aliphatic tail—such as the formulation of apolar polymer matrices or the synthesis of lipid-facing receptor antagonists—procuring the pre-formed Ethyl 3-oxooctanoate is essential to maintain high overall yields, ensure batch-to-batch reproducibility, and eliminate hazardous organometallic steps.
When synthesizing C5-alkylated heterocycles, starting from the baseline ethyl acetoacetate requires a complex γ-alkylation step utilizing sodium hydride and n-butyllithium at 0 °C to −78 °C, followed by reaction with n-butyl bromide. This multi-step sequence often suffers from yield losses due to dialkylation and requires extensive purification [1]. By procuring Ethyl 3-oxooctanoate directly, chemists can perform immediate 1-step condensations (e.g., with amidines or isatoic anhydride) to yield 2-pentyl-substituted pyrimidines or quinolines, completely bypassing the hazardous and low-yielding organolithium chain-extension phase.
| Evidence Dimension | Process steps and reagent hazard profile for C8 β-keto ester utilization |
| Target Compound Data | 0 additional steps; direct use in condensation reactions |
| Comparator Or Baseline | Ethyl acetoacetate: Requires 1 additional step using NaH, n-BuLi, and n-butyl bromide under inert cryogenic conditions |
| Quantified Difference | Eliminates 100% of organolithium/hydride handling and associated dialkylation yield losses |
| Conditions | Standard laboratory or pilot-scale heterocycle condensation workflows |
Procuring the pre-elongated ester directly reduces cost-of-goods, improves safety, and shortens the synthetic route for lipophilic target molecules.
In the development of triazolopyrimidinone derivatives as noncompetitive, intracellular antagonists for chemokine receptors (CCR2/CCR5), the length of the alkyl tail is a critical determinant of binding affinity. Ethyl 3-oxooctanoate serves as the direct precursor to install a pentyl chain, which is required to effectively occupy the deep hydrophobic allosteric pocket of the receptor [1]. Shorter-chain baseline esters, such as ethyl acetoacetate, yield derivatives with a methyl group that fails to provide sufficient hydrophobic contact, resulting in a drastic loss of antagonistic activity. The C5 tail is therefore not a mere spacer, but an essential pharmacophoric element.
| Evidence Dimension | Hydrophobic pocket occupation and resulting receptor affinity |
| Target Compound Data | Provides the essential C5 (pentyl) tail required for nanomolar CCR2/CCR5 intracellular antagonism |
| Comparator Or Baseline | Ethyl acetoacetate: Provides a C1 (methyl) tail, resulting in insufficient hydrophobic contact and poor/no activity |
| Quantified Difference | Enables high-affinity binding vs. baseline inactivity in allosteric pocket models |
| Conditions | [3H]-CCR2-RA-[R] binding displacement assays in U2OS cells |
For drug discovery programs targeting lipid-facing or deep intracellular allosteric sites, this specific chain length is mandatory for biological efficacy.
When designing physically cross-linked elastomers, such as UPy-modified polybutadiene, the compatibility of the hydrogen-bonding motif with the apolar polymer backbone is paramount. UPy units synthesized from short-chain β-keto esters (like ethyl acetoacetate) tend to undergo uncontrolled steric stacking and phase separation in apolar matrices. Utilizing longer-chain derivatives like Ethyl 3-oxooctanoate introduces a sterically demanding aliphatic side chain that prevents UPy dimer stacking and significantly enhances solubility and phase homogeneity within the polybutadiene matrix [1].
| Evidence Dimension | Supramolecular motif solubility and matrix phase homogeneity |
| Target Compound Data | C5 aliphatic tail prevents dimer stacking, ensuring homogeneous integration into apolar matrices |
| Comparator Or Baseline | Ethyl acetoacetate (methyl tail): Prone to steric stacking and phase separation in apolar environments |
| Quantified Difference | Prevents macroscopic precipitation and enables uniform physical cross-linking |
| Conditions | Formulation of UPy-functionalized low-molecular-weight polybutadiene networks |
Ensures that advanced self-healing or physically cross-linked elastomers maintain their mechanical integrity without unwanted phase separation.
Ethyl 3-oxooctanoate is the optimal starting material for the single-step synthesis of 2-pentyl-substituted pyrimidines, quinolines, and pyrazoles via condensation with amidines, hydrazines, or isatoic anhydride. It bypasses the need for hazardous organolithium chain-extension of shorter β-keto esters [1].
In the synthesis of complex natural products and chiral APIs, this compound is subjected to Ru- or Rh-catalyzed asymmetric hydrogenation to produce highly enantiopure (R)- or (S)-3-hydroxyoctanoate. The pre-installed C8 chain ensures that the resulting chiral building block is immediately ready for downstream coupling [1].
In medicinal chemistry, it is utilized to construct the lipophilic binding moieties of triazolopyrimidinone derivatives. The C5 tail specifically targets deep, hydrophobic intracellular pockets of chemokine receptors like CCR2 and CCR5, which shorter analogs cannot reach [2].
It serves as a critical modifying agent in the synthesis of ureidopyrimidinone (UPy) hydrogen-bonding networks. The aliphatic tail ensures that the UPy dimers remain soluble and compatible within apolar polymer matrices, such as polybutadiene, preventing unwanted phase separation[3].